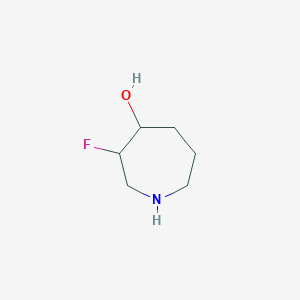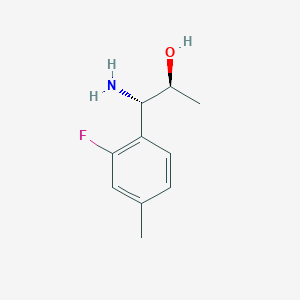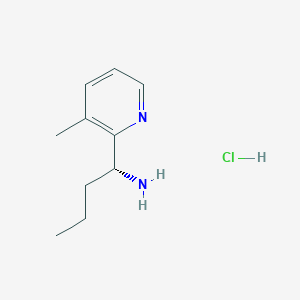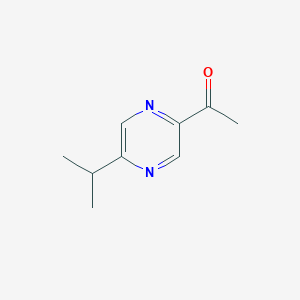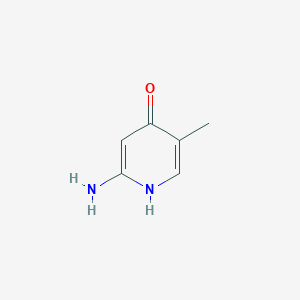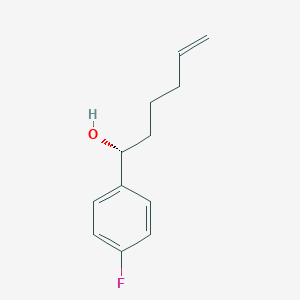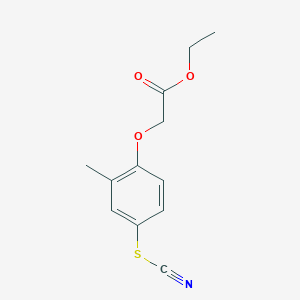
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methoxybenzaldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield alcohols or amines.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium fluoride
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Substituted aromatic compounds
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Pharmacology: Research focuses on its biological activity and potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or receptor binding, leading to various biological effects such as inhibition of cell proliferation or modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(5-fluoro-3-ethoxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
Clave InChI |
VZQRSSRWMFLQMF-LDWIPMOCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=CC(=C1)F)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)F)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



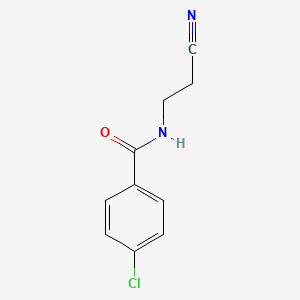
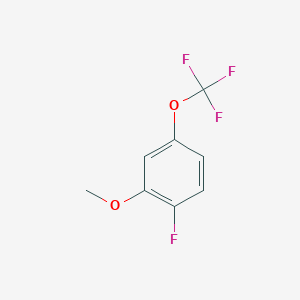
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
